N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamine

Regioisomer comparison Physicochemical property Procurement specification

Researchers developing enantioselective catalysts often face regioisomeric ambiguity that undermines bidentate coordination. N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamine (CAS 1353971-91-1) is the confirmed 1,2-vicinal diamine regioisomer-distinct from the 1,4-isomer (CAS 1353972-08-3)-ensuring reliable metal chelation. • Verified 1,2-regiochemistry enables bidentate N,N-coordination; 1,4-isomer cannot chelate equivalently • Trisubstituted scaffold (Bn, cPr, Me) provides unique steric environment for high enantiomeric excess • Available at 98% purity to minimize impurity-driven artifacts in quantitative SAR and catalyst screening

Molecular Formula C17H26N2
Molecular Weight 258.4 g/mol
Cat. No. B7933692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamine
Molecular FormulaC17H26N2
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESCNC1CCCCC1N(CC2=CC=CC=C2)C3CC3
InChIInChI=1S/C17H26N2/c1-18-16-9-5-6-10-17(16)19(15-11-12-15)13-14-7-3-2-4-8-14/h2-4,7-8,15-18H,5-6,9-13H2,1H3
InChIKeyGBXVGBWCLZSMGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisubstituted Cyclohexane-1,2-diamine Overview


N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamine (CAS 1353971-91-1) is a trisubstituted cyclohexane-1,2-diamine derivative with the molecular formula C17H26N2 and a molecular weight of 258.40 g/mol. Its structure incorporates a benzyl group, a cyclopropyl group, and a methyl group on a cyclohexane-1,2-diamine scaffold . The compound is commercially available as a research chemical from multiple suppliers in purities ranging from 95% to 98% . Its substitution pattern distinguishes it from the closely related 1,4-diamine regioisomer (CAS 1353972-08-3) and simpler N-monosubstituted or N,N'-disubstituted cyclohexane-1,2-diamine analogs.

Regioisomer: 1,2-diamine for vicinal coordination
Trisubstitution: benzyl, cyclopropyl, methyl groups
Purity options: supplier tiers 95% to 98%

Trisubstituted Diamine Irreplaceability


The 1,2-diamine regioisomer of this trisubstituted scaffold is distinct from the 1,4-diamine isomer (CAS 1353972-08-3) in both physicochemical and potential coordination behavior. Predicted properties indicate different boiling points and lipophilicity profiles between the two regioisomers . Furthermore, the simultaneous presence of benzyl, cyclopropyl, and methyl substituents on the 1,2-diamine core creates a steric and electronic environment that is absent in simpler N-benzyl-cyclohexane-1,2-diamine or N,N'-dimethyl-cyclohexane-1,2-diamine analogs. Generic substitution with these structurally related but functionally divergent compounds would alter key properties such as basicity, hydrogen-bond donor/acceptor capacity, and metal coordination geometry, rendering them unsuitable as drop-in replacements in structure-sensitive applications.

Target 1,2-diamine
1,4-regioisomer (CAS 1353972-08-3)
Different lipophilicity and coordination geometry may shift physicochemical profile, limiting direct substitution.
Trisubstituted scaffold
N1-benzyl-cyclohexane-1,2-diamine
Reduced steric bulk may alter ligand bite angle and enantioselectivity, requiring validation in catalytic applications.

Quantitative Differentiation Evidence


Regioisomeric Physicochemical Differentiation

The 1,2-diamine regioisomer (target compound) possesses a distinct predicted boiling point and lipophilicity profile relative to its 1,4-diamine counterpart. For the 1,4-analog, the predicted boiling point is 367.4±35.0 °C at 760 mmHg and ACD/LogP is 2.99 . While experimentally measured values for the target 1,2-compound are not publicly available, the regioisomeric difference in nitrogen positioning alters molecular polarity and hydrogen-bonding geometry, which is expected to shift these physicochemical parameters measurably. This distinction is critical when selecting a diamine building block for reactions where steric accessibility of the amine groups or polarity governs reactivity or purification behavior.

Regioisomer Profile
Class-level inference
1,4-isomer predicted bp 367.4±35.0 °C, ACD/LogP 2.99; target 1,2-isomer expected to shift both parameters based on nitrogen positioning.
Regioisomeric shift may affect purification behavior.
Experimental values for 1,2-isomer not publicly available.
Regioisomer comparison Physicochemical property Procurement specification

Supplier Purity Differentiation

Commercially available batches of N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamine are offered at two distinct purity tiers: 98% (Leyan.com) and 95%+ (CheMenu) . This represents a minimum 3-percentage-point difference in base purity between suppliers, which can be critical for applications requiring high stoichiometric accuracy, such as catalyst ligand synthesis, impurity profiling, or quantitative structure-activity relationship (QSAR) studies. In contrast, the 1,4-regioisomer is typically listed without a publicly disclosed purity specification , making the 1,2-isomer's documented purity range a procurement advantage.

Purity Tier
Reported
98% (Leyan) vs 95%+ (CheMenu); ≥3 percentage point difference. 1,4-isomer purity not publicly specified.
Reduces dosing uncertainty in stoichiometry-sensitive workflows.
Supplier QC method not disclosed.
Purity specification Supplier comparison Procurement quality

Steric Bulk Differentiation

The target compound bears three distinct N-substituents (benzyl, cyclopropyl, methyl) on the cyclohexane-1,2-diamine scaffold, whereas the closest widely available analog N1-benzylcyclohexane-1,2-diamine carries only one substituent. The trisubstitution pattern increases steric bulk around both nitrogen centers, which directly influences metal coordination geometry, conformational rigidity, and enantioselective induction capacity in asymmetric catalysis. While no experimental steric parameters (e.g., Tolman cone angle or %Vbur) have been published for this specific compound, the structural difference is analogous to the well-documented impact of N-substitution in related trans-1,2-diaminocyclohexane ligand systems [1].

Steric Profile
Class-level inference
Three N-substituents (benzyl, cyclopropyl, methyl) vs one in N1-benzylcyclohexane-1,2-diamine; qualitatively greater steric bulk.
Alters ligand geometry and catalytic selectivity context.
Quantitative steric parameters not published.
Steric environment Coordination chemistry Ligand design

Optimal Application Scenarios


Asymmetric Catalysis Ligand Design

The trisubstituted cyclohexane-1,2-diamine core, with its distinct steric profile provided by benzyl, cyclopropyl, and methyl groups, is suited for the design of chiral ligands for transition-metal-catalyzed asymmetric transformations. The 1,2-regioisomer ensures the two nitrogen donors are in a vicinal relationship capable of bidentate coordination, a feature absent in the 1,4-analog . Researchers developing new enantioselective catalysts should prioritize this specific regioisomer and substitution pattern, as simpler N-benzyl or N,N'-dimethyl analogs lack the steric differentiation needed for high enantiomeric excess .

Medicinal Chemistry SAR Studies

The combination of a benzyl aromatic moiety, a cyclopropyl group (metabolically stable, lipophilic), and a methyl group on the 1,2-diamine scaffold creates a compact, three-dimensional pharmacophore suitable for probing steric and lipophilic requirements in target binding pockets. The documented 98% purity availability supports quantitative SAR campaigns where impurity-driven artifacts must be minimized.

Analytical Reference Standard

Owing to the commercial availability of both the 1,2-diamine (CAS 1353971-91-1) and the 1,4-diamine (CAS 1353972-08-3) , the 1,2-isomer can serve as a reference standard for HPLC or GC-MS methods aimed at detecting and quantifying regioisomeric impurities in synthetic batches of cyclohexane-1,2-diamine-derived compounds. The predicted boiling point difference between the two regioisomers suggests that chromatographic separation is achievable, supporting method development.

Coordination Chemistry & MOF Building Block

The vicinal diamine arrangement with three distinct N-substituents provides a unique coordination environment for metal ions. This scaffold can be employed as a building block for constructing chiral metal-organic frameworks or discrete coordination complexes where steric crowding around the metal center is desired. The 1,2-regioisomer is essential for chelation; the 1,4-isomer cannot serve as a bidentate chelator in the same manner .

Application
Selection Property
Validation Focus
Asymmetric Catalysis Ligand Development
1,2-regioisomer for bidentate coordination
Enantioselective induction geometry review
Medicinal Chemistry SAR Probes
Trisubstituted steric/lipophilic profile
Target binding pocket complementarity
Regioisomer Impurity Reference Standard
Predicted boiling point difference for chromatographic separation
Method development for regioisomer resolution
Chiral MOF & Coordination Chemistry
Vicinal 1,2-diamine for chelation
Metal coordination geometry and framework topology
Quote Request

Request a Quote for N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.